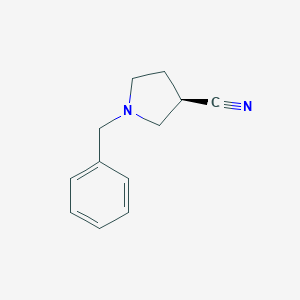

(R)-1-Benzyl-3-pyrrolidinecarbonitrile

Description

(R)-1-Benzyl-3-pyrrolidinecarbonitrile (CAS: 157528-56-8) is a chiral pyrrolidine derivative characterized by a benzyl group at the 1-position and a nitrile substituent at the 3-position of the pyrrolidine ring. This compound serves as a critical intermediate in asymmetric synthesis, particularly in pharmaceutical applications where stereochemical control is essential. Its nitrile group enhances reactivity, enabling transformations such as hydrolysis to carboxylic acids or reduction to amines. Commercial data from Sigma-Aldrich () indicate high demand, with annual sales of 181 bottles, suggesting its utility in medicinal chemistry and catalysis.

Propriétés

IUPAC Name |

(3R)-1-benzylpyrrolidine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c13-8-12-6-7-14(10-12)9-11-4-2-1-3-5-11/h1-5,12H,6-7,9-10H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCQUUNQHVAFSM-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C#N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1C#N)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363948 | |

| Record name | (R)-1-Benzyl-3-pyrrolidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157528-56-8 | |

| Record name | (R)-1-Benzyl-3-pyrrolidinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-1-Benzyl-3-pyrrolidinecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Benzylation of Pyrrolidine-3-carbonitrile

A direct route involves the alkylation of pyrrolidine-3-carbonitrile with benzyl bromide or chloride. The reaction is typically conducted in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, using a base like potassium carbonate to deprotonate the pyrrolidine nitrogen.

Example Protocol :

-

Reactants : Pyrrolidine-3-carbonitrile (1.0 eq), benzyl bromide (1.2 eq), K₂CO₃ (2.0 eq)

-

Solvent : DMF, 80°C, 12 hours

-

Workup : Quench with water, extract with dichloromethane, evaporate, and purify via column chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65–75% |

| Purity (HPLC) | >95% |

| Enantiomeric Excess | Racemic (requires resolution) |

This method is efficient but produces a racemic mixture, necessitating subsequent chiral resolution.

Catalytic Asymmetric Synthesis

Palladium-Catalyzed Cyanation

Palladium-mediated reactions enable the introduction of the nitrile group with stereocontrol. A CO surrogate such as N-formylsaccharin facilitates carbonylation under mild conditions.

Example Protocol :

-

Catalyst : Pd(OAc)₂ (5 mol%), Xantphos ligand (10 mol%)

-

Reactants : (R)-1-Benzylpyrrolidine-3-boronic acid, Zn(CN)₂

Key Data :

| Parameter | Value |

|---|---|

| Yield | 82% |

| Enantiomeric Excess | 98% (R) |

This method achieves high enantioselectivity but requires expensive boronic acid precursors.

Chiral Auxiliary-Mediated Cyclization

Cyclization of chiral γ-amino nitriles using L-proline as a template ensures retention of configuration.

Example Protocol :

-

Reactants : (R)-2-Amino-4-cyanobutanol, benzyl chloride

-

Conditions : THF, -20°C, 24 hours

Key Data :

| Parameter | Value |

|---|---|

| Yield | 58% |

| Purity | 99% |

Enzymatic Kinetic Resolution

Lipase-Catalyzed Hydrolysis

Racemic 1-benzyl-3-pyrrolidinecarbonitrile is resolved using Candida antarctica lipase B (CAL-B) in a biphasic system.

Example Protocol :

-

Enzyme : CAL-B (20 mg/mmol)

-

Solvent : Phosphate buffer (pH 7)/diisopropyl ether

Key Data :

| Parameter | Value |

|---|---|

| Conversion | 45% |

| ee (Product) | >99% (R) |

| ee (Remaining) | >99% (S) |

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Substitution | 70 | 0 | High | Low |

| Palladium Catalysis | 82 | 98 | Moderate | High |

| Enzymatic Resolution | 45 | 99 | Low | Moderate |

-

Nucleophilic Substitution : Ideal for bulk production but requires downstream resolution.

-

Catalytic Asymmetric Synthesis : High enantioselectivity but limited by catalyst costs.

Industrial-Scale Considerations

Analyse Des Réactions Chimiques

Types of Reactions

®-1-Benzyl-3-pyrrolidinecarbonitrile can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be used.

Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol or benzaldehyde derivatives, while reduction can produce primary amines.

Applications De Recherche Scientifique

®-1-Benzyl-3-pyrrolidinecarbonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It can be used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of ®-1-Benzyl-3-pyrrolidinecarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The benzyl group and nitrile group play crucial roles in binding to these targets, influencing the compound’s biological activity. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor modulation.

Comparaison Avec Des Composés Similaires

Key Structural and Functional Differences

The following table summarizes critical differences between (R)-1-Benzyl-3-pyrrolidinecarbonitrile and analogs from the same chemical family:

| Compound Name (CAS) | Substituents/Functional Groups | Key Applications | Annual Sales (Bottles) | Stock (Bottles) |

|---|---|---|---|---|

| This compound (157528-56-8) | Benzyl (C₆H₅CH₂), nitrile (CN) | Chiral building block, pharmaceutical intermediates | 181 | 2 |

| (R)-3-Amino-1-N-Cbz-pyrrolidine (122536-73-6) | Cbz-protected amine (NH-Cbz) | Peptide synthesis, enzyme inhibition | 62 | 3 |

| (R)-1-Benzyl-3-N-Boc-aminomethyl pyrrolidine (852857-09-1) | Boc-protected aminomethyl (NH-Boc-CH₂) | Solid-phase synthesis, PROTAC development | 62 | 22 |

Commercial and Industrial Relevance

- The target compound’s higher sales (181 vs. 62 bottles for analogs) reflect its broader applicability in scalable pharmaceutical processes.

- Boc-protected analog (852857-09-1) shows higher stock availability (22 bottles), likely due to lower turnover in niche applications like PROTACs .

Research Findings and Implications

Pharmacological Potential

- While the indole-containing analog () is explored for enzyme inhibition, this compound’s nitrile group may interact with biological targets (e.g., kinases) via hydrogen bonding or dipole interactions, though specific studies are lacking .

Activité Biologique

(R)-1-Benzyl-3-pyrrolidinecarbonitrile is an organic compound characterized by a pyrrolidine ring substituted with a benzyl group and a nitrile group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications.

- Molecular Formula : C_{12}H_{14}N

- Molecular Weight : 186.25 g/mol

- CAS Number : 157528-56-8

The synthesis of this compound typically involves the reaction of a pyrrolidine derivative with a benzyl halide in the presence of a base. The introduction of the nitrile group can be achieved through reactions involving cyanating agents or other synthetic routes that yield high purity and yield suitable for research applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's structure allows it to participate in enzyme inhibition and receptor modulation, which are critical for its pharmacological effects. The benzyl and nitrile groups are particularly important for binding affinity and specificity towards these targets .

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory activity against certain enzymes, making it a candidate for therapeutic applications. For instance, studies have shown its effectiveness in inhibiting proteolytic enzymes, which play crucial roles in various biological processes, including cell signaling and metabolism .

Receptor Binding

The compound has also been explored for its ability to bind to specific receptors involved in neurological pathways. This binding can influence neurotransmitter activity and may have implications for treating neurological disorders .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Neuroprotective Effects : A study demonstrated that this compound could reduce neuronal cell death in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease .

- Anticancer Activity : In vitro experiments indicated that the compound exhibited cytotoxic effects against various cancer cell lines, potentially through apoptosis induction mechanisms .

- Anti-inflammatory Properties : Research has also highlighted the anti-inflammatory properties of this compound, showing reduced production of pro-inflammatory cytokines in cellular models .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (S)-1-Benzyl-3-pyrrolidinecarbonitrile | Enantiomer | Different receptor interactions |

| 1-Benzyl-3-pyrrolidinecarboxamide | Amide instead of nitrile | Varies in enzyme inhibition |

| 1-Benzyl-3-pyrrolidinecarboxylic acid | Carboxylic acid group | Potentially different pharmacokinetics |

The unique stereochemistry and functional groups of this compound contribute to its distinct biological properties compared to similar compounds. The enantiomer (S)-1-benzyl-3-pyrrolidinecarbonitrile may exhibit different biological activities due to its structural differences .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (R)-1-Benzyl-3-pyrrolidinecarbonitrile?

The synthesis typically involves nucleophilic substitution or multicomponent reactions to introduce the benzyl and nitrile groups onto the pyrrolidine core. For example, alkylation of pyrrolidine derivatives using benzyl halides, followed by cyanation at the 3-position, is a common approach. Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysis . Characterization of intermediates via H/C NMR and mass spectrometry ensures structural fidelity .

Q. How can researchers confirm the stereochemical configuration and purity of this compound?

Chiral HPLC with a polar stationary phase (e.g., amylose- or cellulose-based columns) is standard for assessing enantiomeric excess. Optical rotation measurements and X-ray crystallography (if crystalline derivatives are available) provide definitive confirmation of the (R)-configuration. For instance, X-ray analysis of analogous spiro-pyrrolidine derivatives has resolved bond angles and torsion angles critical to stereochemical assignments .

Q. What analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks, with nitrile groups appearing as sharp singlets (~110-120 ppm in C NMR).

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHN: 200.1313 g/mol) .

- Infrared spectroscopy : The nitrile stretch (~2240 cm) is a key diagnostic peak .

Q. What safety protocols should be followed when handling this compound in the lab?

While specific toxicity data may be limited, general precautions include:

- Use of nitrile gloves, lab coats, and safety goggles.

- Conducting reactions in a fume hood to avoid inhalation of volatile intermediates.

- Storage in airtight containers at 0–6°C to prevent degradation .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and enantioselectivity?

- Catalyst screening : Asymmetric hydrogenation or organocatalytic methods (e.g., proline-derived catalysts) can enhance enantiomeric excess .

- Solvent optimization : Polar aprotic solvents like DMF or acetonitrile may improve reaction kinetics, while lower temperatures reduce racemization .

- In situ monitoring : Techniques like FTIR or Raman spectroscopy track reaction progress and intermediate stability .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

- Cross-validation : Compare NMR data with computational predictions (DFT calculations) to resolve discrepancies in chemical shifts.

- Crystallographic analysis : X-ray diffraction of derivatives (e.g., spiro-pyrrolidine analogs) provides unambiguous bond-length and angle data, resolving ambiguities from overlapping NMR signals .

Q. What strategies enable functionalization of this compound while preserving stereochemical integrity?

- Protecting groups : Temporary protection of the nitrile (e.g., as a silyl ether) during subsequent reactions prevents undesired side reactions.

- Metal-catalyzed coupling : Suzuki-Miyaura or Heck reactions introduce aryl/alkenyl groups without racemization, leveraging the benzyl group’s stability .

- Post-functionalization : Late-stage modifications, such as oxidation of the pyrrolidine ring, are performed under mild conditions (e.g., TEMPO/oxone) .

Q. How does the stereochemical configuration of this compound influence its biological activity?

- Structure-activity relationships (SAR) : The (R)-configuration may enhance binding affinity to chiral biological targets (e.g., enzymes or receptors) compared to the (S)-enantiomer. For example, in analogs like benzyl 3-hydroxypyrrolidine carboxylates, stereochemistry significantly impacts inhibitory activity against proteases .

- Docking studies : Molecular modeling using software like AutoDock Vina predicts interactions with active sites, guiding rational design of derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.